molecular formula C10H12N2O3S B2570056 1-(3-methanesulfonylphenyl)imidazolidin-2-one CAS No. 1092346-63-8

1-(3-methanesulfonylphenyl)imidazolidin-2-one

Cat. No.: B2570056
CAS No.: 1092346-63-8
M. Wt: 240.28
InChI Key: HVUGHFQKBNUSQA-UHFFFAOYSA-N
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Description

1-(3-methanesulfonylphenyl)imidazolidin-2-one is a chemical compound with the molecular formula C10H12N2O3S. It is a member of the imidazolidinone family, which are five-membered cyclic ureas. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-methanesulfonylphenyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-(methanesulfonyl)aniline with ethylene carbonate in the presence of a base such as potassium carbonate. The reaction typically occurs at elevated temperatures (around 150°C) and results in the formation of the desired imidazolidinone product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-methanesulfonylphenyl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazolidinone ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted imidazolidinone derivatives.

Scientific Research Applications

1-(3-methanesulfonylphenyl)imidazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-methanesulfonylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-methanesulfonylphenyl)imidazolidin-2-one can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)imidazolidin-2-one: This compound has a similar imidazolidinone structure but with a chlorine substituent instead of a methanesulfonyl group.

    1-(3-nitrophenyl)imidazolidin-2-one: This compound features a nitro group in place of the methanesulfonyl group.

    1-(3-methylphenyl)imidazolidin-2-one: This compound has a methyl group instead of a methanesulfonyl group.

The uniqueness of this compound lies in its methanesulfonyl group, which imparts distinct chemical and biological properties compared to its analogues.

Properties

IUPAC Name

1-(3-methylsulfonylphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-16(14,15)9-4-2-3-8(7-9)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUGHFQKBNUSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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